N'-[(4-fluorophenyl)carbonyl]-2-iodobenzohydrazide
Description
N’-(4-fluorobenzoyl)-2-iodobenzohydrazide is an organic compound that belongs to the class of benzohydrazides This compound is characterized by the presence of a fluorobenzoyl group and an iodinated benzohydrazide moiety
Properties
Molecular Formula |
C14H10FIN2O2 |
|---|---|
Molecular Weight |
384.14 g/mol |
IUPAC Name |
N'-(4-fluorobenzoyl)-2-iodobenzohydrazide |
InChI |
InChI=1S/C14H10FIN2O2/c15-10-7-5-9(6-8-10)13(19)17-18-14(20)11-3-1-2-4-12(11)16/h1-8H,(H,17,19)(H,18,20) |
InChI Key |
PSDWYCXDYGLBDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorobenzoyl)-2-iodobenzohydrazide typically involves a multi-step process. One common method starts with the preparation of 4-fluorobenzoyl chloride from 4-fluorotoluene through chlorination and subsequent hydrolysis . The 4-fluorobenzoyl chloride is then reacted with 2-iodobenzohydrazide under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of N’-(4-fluorobenzoyl)-2-iodobenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorobenzoyl)-2-iodobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cycloaddition Reactions: It can be involved in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzohydrazides, while cycloaddition reactions can produce complex heterocyclic structures .
Scientific Research Applications
N’-(4-fluorobenzoyl)-2-iodobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-fluorobenzoyl)-2-iodobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N’-(4-fluorobenzoyl)benzohydrazide: Similar structure but with a hydroxyl group instead of an iodine atom.
N-(4-fluorobenzoyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a hydrazide moiety.
Uniqueness
N’-(4-fluorobenzoyl)-2-iodobenzohydrazide is unique due to the presence of both fluorobenzoyl and iodinated benzohydrazide groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
